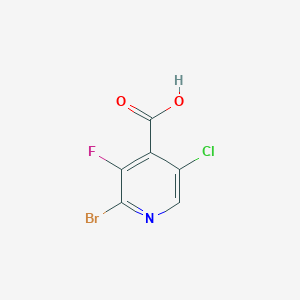

2-Bromo-5-chloro-3-fluoroisonicotinic acid

描述

Significance of Halogenation in Heterocyclic Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic structures like pyridine (B92270) is a powerful strategy for modulating a molecule's physicochemical and biological properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial tool in medicinal chemistry. Furthermore, the carbon-halogen bond provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse substituents, enabling the systematic exploration of chemical space in drug discovery and materials science. The varying reactivity of different halogens (e.g., the higher reactivity of bromine and iodine in cross-coupling compared to chlorine) allows for selective and sequential functionalization of polyhalogenated systems.

Contextualizing Isonicotinic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are integral to the fields of organic synthesis and medicinal chemistry. The pyridine nitrogen and the carboxylic acid group provide sites for hydrogen bonding and salt formation, which are critical for molecular recognition and interaction with biological macromolecules. Isonicotinic acid derivatives have been incorporated into a wide array of pharmaceuticals, including agents with anti-inflammatory and antitumor activities. researchgate.netnih.gov The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, providing a gateway to a vast number of chemical entities.

Overview of Research Trajectories for 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

This compound is a relatively specialized chemical intermediate. Its research trajectory is primarily as a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of three different halogen atoms at distinct positions on the pyridine ring, each with unique reactivity profiles, allows for a high degree of synthetic flexibility. The bromine at the 2-position is the most susceptible to substitution, for example, via metal-catalyzed cross-coupling reactions. The chlorine at the 5-position and the fluorine at the 3-position are less reactive under these conditions, allowing for subsequent modifications. The carboxylic acid group at the 4-position offers another site for derivatization.

Current and future research involving this compound is likely to focus on its use in the synthesis of novel bioactive compounds, where the specific arrangement of the halogen atoms can be exploited to fine-tune the biological activity and pharmacokinetic properties of the target molecules. While extensive published research specifically detailing the applications of this compound is not abundant, its structural features suggest its utility in the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 514798-01-7 |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

| Predicted Boiling Point | 391.1 ± 42.0 °C at 760 mmHg |

| Predicted Flash Point | 190.4 ± 27.9 °C |

| Predicted Density | 2.0 ± 0.1 g/cm³ |

| Predicted pKa | 1.14 |

Note: The physical properties listed are predicted values.

Synthesis and Reactivity

A plausible synthetic route to this compound begins with the synthesis of its precursor, 2-Bromo-5-chloro-3-fluoropyridine (B79493). This can be achieved through a Sandmeyer-type reaction starting from 2-Amino-5-chloro-3-fluoropyridine (B1279587). The amino group is first diazotized using sodium nitrite (B80452) in the presence of hydrobromic acid, followed by a copper-catalyzed bromination.

Once 2-Bromo-5-chloro-3-fluoropyridine is obtained, the carboxylic acid group can be introduced at the 4-position. A common method for such a transformation is through a lithium-halogen exchange followed by carboxylation. This involves treating the halopyridine with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with carbon dioxide (dry ice) to afford the desired carboxylic acid after acidic workup.

The reactivity of this compound is dominated by the differential reactivity of its three halogen substituents. The C-Br bond at the 2-position is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, alkyl, or other groups. The C-Cl bond at the 5-position is less reactive and can be targeted under more forcing conditions or with specific catalyst systems. The C-F bond at the 3-position is generally the most inert to these types of reactions, often remaining intact throughout a synthetic sequence. This hierarchy of reactivity makes this compound a valuable tool for the stepwise construction of complex, highly substituted pyridine derivatives.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVYYWFRDLOAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451381 | |

| Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514798-01-7 | |

| Record name | 2-Bromo-5-chloro-3-fluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514798-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Chloro 3 Fluoroisonicotinic Acid

Reaction Pathways of Halogen Substitutions

The pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups like halogens. The presence of three different halogens (F, Cl, Br) at the 2, 3, and 5 positions, along with a carboxylic acid at the 4-position, sets up a competitive environment for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine Ring

The SNAr mechanism is the most probable pathway for the substitution of halogens on the 2-Bromo-5-chloro-3-fluoroisonicotinic acid ring. This two-step mechanism involves the initial attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The rate of the SNAr reaction is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally lead to faster reactions.

The nature of the leaving group: The ability of the halogen to depart influences the second step of the reaction. In many SNAr reactions on aromatic rings, fluoride (B91410) is a surprisingly good leaving group because the first step (nucleophilic attack) is often rate-determining, and the high electronegativity of fluorine strongly activates the ring towards attack.

The position of the substituents: The electron-withdrawing or -donating nature of the substituents and their positions relative to the leaving group play a crucial role in stabilizing the Meisenheimer complex.

For this compound, the nitrogen atom in the pyridine ring and the halogens act as electron-withdrawing groups, activating the ring for nucleophilic attack. The carboxylic acid group at the 4-position further enhances this electron deficiency.

Regioselectivity and Stereoselectivity in Substitution Reactions

The regioselectivity of nucleophilic substitution on this compound is a critical aspect, as there are three potential leaving groups. The position of nucleophilic attack is determined by the relative activation of the carbon atoms attached to the halogens and the stability of the resulting Meisenheimer complex.

In general, for halopyridines, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6) due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance. In this molecule, the halogens are at positions 2, 3, and 5.

Based on studies of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine, the relative reactivity of the halogen sites can be inferred. Research on the chemoselective amination of this analog has shown that the reactivity of the different halogens is highly dependent on the reaction conditions.

Palladium-catalyzed amination: Under these conditions, the substitution occurs exclusively at the C-Br bond. This is typical for cross-coupling reactions where the reactivity order is generally I > Br > Cl > F.

Neat, uncatalyzed reactions: In the absence of a palladium catalyst, a reversal of chemoselectivity is observed, with substitution occurring preferentially at the C-Cl bond at the 2-position. This is more characteristic of a classic SNAr mechanism where the position activated by the ring nitrogen is favored.

SNAr conditions: Under strong SNAr conditions (e.g., with a strong nucleophile and heat), selective substitution of the fluorine atom can be achieved.

For this compound, we can extrapolate a similar pattern of regioselectivity. The table below summarizes the expected major substitution products under different reaction conditions.

| Reagent/Condition | Position of Substitution | Probable Mechanism | Product |

| Amine, Pd catalyst, base | C5-Br | Palladium-catalyzed cross-coupling | 2-chloro-3-fluoro-5-(amino)isonicotinic acid |

| Amine, heat (neat) | C2-Cl | SNAr | 5-bromo-3-fluoro-2-(amino)isonicotinic acid |

| Strong nucleophile (e.g., RO-), heat | C3-F or C2-Cl | SNAr | Dependent on specific nucleophile and conditions |

Stereoselectivity is not a factor in these substitution reactions as the pyridine ring is planar and the incoming nucleophile can attack from either face of the ring without creating a new stereocenter.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine ring is a key functional group that can undergo a variety of reactions.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer-Speier esterification being the most common. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent attack by an alcohol nucleophile, followed by dehydration, yields the ester. The general mechanism is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon.

Proton transfer to one of the hydroxyl groups to form a good leaving group (water).

Elimination of water and deprotonation of the carbonyl oxygen to form the ester.

Due to the presence of the bulky halogen atoms at the 3 and 5 positions, some steric hindrance might be expected, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) for the esterification of this compound compared to unsubstituted isonicotinic acid.

Amidation: The formation of an amide from the carboxylic acid typically requires the activation of the carboxylic acid, as amines are generally not nucleophilic enough to attack the neutral acid directly. Common methods for amidation include:

Conversion to an acyl chloride: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. The acyl chloride then readily reacts with an amine to form the amide.

Use of coupling reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ, allowing for direct reaction with an amine.

The electronic effects of the halogen substituents are expected to make the carbonyl carbon of the acyl chloride of this compound highly electrophilic, facilitating the amidation reaction.

Decarboxylation Mechanisms under Various Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur with pyridinecarboxylic acids, often under thermal conditions. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon CO₂ loss.

For pyridinecarboxylic acids, the mechanism of decarboxylation is believed to proceed through a zwitterionic intermediate, especially for acids with the carboxyl group at the 2- or 4-position. The pyridine nitrogen can be protonated, and the subsequent loss of CO₂ from the carboxylate anion leads to a carbanion at the 4-position. This carbanion is stabilized by the electron-withdrawing nature of the pyridine ring.

Studies on the decarboxylation of various pyridinecarboxylic acids have shown that picolinic acid (2-pyridinecarboxylic acid) decarboxylates more readily than isonicotinic acid (4-pyridinecarboxylic acid). The stability of the resulting carbanion is a key factor.

Influence of Halogen and Carboxylic Acid Substituents on Pyridine Ring Reactivity

Halogens (F, Cl, Br): All three halogens are electron-withdrawing through the inductive effect (-I effect), which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution. Their relative activating/deactivating effects and leaving group abilities in SNAr reactions are complex and depend on the specific reaction conditions, as discussed in the regioselectivity section. The order of reactivity can be influenced by factors such as the strength of the C-X bond and the ability of the halogen to stabilize the Meisenheimer complex.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack and activating it for nucleophilic attack. It directs incoming nucleophiles to the ortho and para positions relative to itself, which in this case are the halogen-substituted positions.

The combined electronic effects of the three halogens and the carboxylic acid group make the pyridine ring of this compound highly electron-deficient and thus a good substrate for nucleophilic aromatic substitution reactions. The interplay of these electronic effects, along with steric considerations, governs the regiochemical outcome of these reactions.

Electronic Effects of Bromine, Chlorine, and Fluorine on the Pyridine Core

The electronic landscape of the pyridine core in this compound is significantly modulated by the presence of three distinct halogen atoms: bromine, chlorine, and fluorine. These substituents exert their influence through a combination of inductive and resonance effects, which in turn dictates the electron density distribution around the ring and influences its susceptibility to nucleophilic or electrophilic attack.

Halogens are generally considered electron-withdrawing groups due to their high electronegativity, which leads to a net inductive effect (-I) that deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. The magnitude of this inductive effect decreases down the group, following the order F > Cl > Br. Consequently, the fluorine atom at the 3-position is the most powerful inductive electron-withdrawing group in the molecule.

Conversely, halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a resonance effect (+R). This effect opposes the inductive effect and tends to increase electron density at the ortho and para positions relative to the halogen. The resonance-donating ability of halogens follows the order F > Cl > Br.

In the case of this compound, the cumulative electronic impact of these halogens renders the pyridine ring electron-deficient. This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing halogenated pyridines. The positions of the substituents are crucial in directing the outcome of such reactions. The presence of electron-withdrawing groups, particularly at positions ortho and para to a potential leaving group, stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution process.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Hammett Constant (σp)a |

|---|---|---|---|---|

| Fluorine | 3 | Strong | Weak | +0.06 |

| Chlorine | 5 | Moderate | Moderate | +0.23 |

| Bromine | 2 | Moderate | Moderate | +0.23 |

aRepresentative values for substituents on a benzene (B151609) ring, which provide a general indication of their electronic effects on an aromatic system. ustc.edu.cn

The synergistic effect of these three halogens, combined with the inherent electron-deficient nature of the pyridine nitrogen, makes the aromatic core of this compound a potent electrophile, predisposing it to reactions with a wide range of nucleophiles.

Steric Hindrance and its Impact on Reaction Outcomes

Steric hindrance, the spatial congestion caused by the physical size of the substituents, plays a critical role in modulating the reactivity of this compound. The bromine, chlorine, and fluorine atoms, along with the carboxylic acid group, occupy specific positions around the pyridine ring, creating a unique steric environment that can influence the accessibility of reagents to the reactive centers.

This steric congestion can have several consequences for reaction outcomes:

Regioselectivity: In nucleophilic aromatic substitution reactions, the accessibility of the carbon atoms bearing the halogen leaving groups is a key determinant of the reaction's regioselectivity. The bromine at the 2-position, being the largest and flanked by the nitrogen atom and the fluorine at the 3-position, is sterically more hindered than the chlorine at the 5-position. This may lead to preferential substitution at the 5-position, depending on the electronic activation and the size of the incoming nucleophile.

Reaction Rates: Significant steric hindrance around a reaction center can slow down the rate of a reaction by impeding the approach of the reacting species. For instance, reactions involving the carboxylic acid group, such as esterification or amidation, may be slower if bulky reagents are used, due to the steric hindrance imposed by the adjacent bromine and fluorine atoms.

Conformational Preferences: The steric interactions between the substituents can influence the preferred conformation of the molecule, which in turn can affect its reactivity.

The Taft equation is a linear free energy relationship used to quantify the steric effects of substituents. wikipedia.org The steric parameter, E_s, in the Taft equation provides a numerical value for the steric bulk of a substituent. Larger negative values of E_s indicate greater steric hindrance.

| Substituent | Position | Van der Waals Radius (Å) | Taft Steric Parameter (Es)b |

|---|---|---|---|

| Fluorine | 3 | 1.47 | -0.46 |

| Chlorine | 5 | 1.75 | -0.97 |

| Bromine | 2 | 1.85 | -1.16 |

bRepresentative values for substituents, providing a relative measure of their steric bulk. wikipedia.orgslideshare.net

Derivatization and Analog Development of 2 Bromo 5 Chloro 3 Fluoroisonicotinic Acid

Ester and Amide Derivatives

Synthesis and Characterization of Alkyl Esters

No specific methods for the synthesis or characterization of alkyl esters of 2-bromo-5-chloro-3-fluoroisonicotinic acid have been documented in the searched scientific literature.

Formation of Primary, Secondary, and Tertiary Amides

There is no available information detailing the formation of primary, secondary, or tertiary amides from this compound.

Further Halogen Modifications and Interconversions

Selective Debromination or Dechlorination Strategies

The scientific literature does not provide any specific strategies for the selective debromination or dechlorination of this compound.

Introduction of Additional Halogens at Unsubstituted Positions

There is no documented research on the introduction of additional halogens to the pyridine (B92270) ring of this compound.

Modification of the Pyridine Core

No studies detailing the modification of the pyridine core of this compound were found in the available literature.

Hydrogenation and Reduction of the Pyridine Ring

The catalytic hydrogenation of the pyridine ring is a fundamental transformation that yields the corresponding piperidine (B6355638) derivatives. These saturated heterocycles are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The reduction of this compound would lead to the formation of 2-bromo-5-chloro-3-fluoropiperidine-4-carboxylic acid, a molecule with a three-dimensional structure that can be further functionalized.

The hydrogenation of substituted pyridines can be achieved using various catalytic systems, often requiring specific conditions to overcome the inherent aromatic stability of the pyridine ring and to manage the reactivity of other functional groups. For a polysubstituted pyridine such as this compound, the choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine ring without undesired side reactions, such as dehalogenation.

Commonly employed catalysts for pyridine hydrogenation include platinum and rhodium-based catalysts. Platinum oxide (PtO₂), often referred to as Adams' catalyst, is a versatile catalyst for the hydrogenation of a variety of functional groups, including aromatic rings. The hydrogenation is typically carried out in an acidic medium, such as acetic acid, which enhances the activity of the catalyst. Rhodium-on-carbon (Rh/C) is another effective catalyst, often favored for its ability to operate under milder conditions compared to platinum catalysts.

The presence of halogen substituents on the pyridine ring introduces the possibility of hydrodehalogenation as a competing reaction pathway. The relative rates of ring hydrogenation versus dehalogenation are dependent on the nature of the halogen, its position on the ring, the catalyst, and the reaction conditions. Generally, the lability of halogens to hydrogenolysis follows the order I > Br > Cl > F. Therefore, in the case of this compound, the bromo substituent is the most susceptible to removal. Careful optimization of the reaction parameters, such as hydrogen pressure, temperature, and solvent, is necessary to favor the desired ring reduction.

Below is a table summarizing plausible conditions for the hydrogenation of this compound based on general knowledge of pyridine hydrogenation.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Potential Outcome |

| PtO₂ (Adams' catalyst) | Acetic Acid | 25-80 | 1-50 | Predominantly ring hydrogenation with potential for some debromination. |

| Rh/C | Methanol/Ethanol | 25-60 | 1-50 | High activity for ring hydrogenation, may offer better selectivity against dehalogenation under optimized conditions. |

| RuO₂ | Water/Ethanol | 50-100 | 50-100 | Can be effective for pyridine reduction, but may also promote dehalogenation at higher temperatures. |

This table presents generalized conditions and potential outcomes. Specific experimental validation for this compound is required.

Formation of Fused Heterocyclic Systems Utilizing this compound as a Precursor

Fused heterocyclic systems are a cornerstone of modern drug discovery, with many approved drugs featuring such scaffolds. The pyridine ring of this compound can serve as a foundational component for the construction of bicyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.

A common synthetic strategy for the construction of the pyrido[2,3-d]pyrimidine (B1209978) core involves the cyclization of an appropriately substituted 2-aminonicotinic acid derivative with a one-carbon synthon. Therefore, a key transformation to enable the use of this compound as a precursor is the selective conversion of one of the halo-substituents into an amino group.

Given the substitution pattern, the bromine atom at the 2-position is the most likely site for a nucleophilic substitution or a transition-metal-catalyzed amination reaction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of carbon-nitrogen bonds and is well-suited for the amination of aryl and heteroaryl halides. This reaction would involve the coupling of this compound (or its corresponding ester) with an ammonia (B1221849) equivalent or a primary amine in the presence of a palladium catalyst and a suitable ligand.

Alternatively, nucleophilic aromatic substitution (SₙAr) could be employed. The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen and the electronic nature of the ring. Halogens at the 2- and 4-positions are generally more susceptible to SₙAr than those at the 3-position. In this case, the bromine at the 2-position is activated towards nucleophilic attack.

Once the 2-amino-5-chloro-3-fluoroisonicotinic acid derivative is synthesized, it can undergo cyclization with various reagents to form the fused pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or a trialkyl orthoformate can introduce the C4 and N3 atoms of the pyrimidine ring, leading to the formation of a 4-oxo-pyrido[2,3-d]pyrimidine. Further chemical modifications of the resulting fused system can then be explored.

A plausible synthetic sequence is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl 2-bromo-5-chloro-3-fluoroisonicotinate |

| 2 | Amination (Buchwald-Hartwig) | Ammonia source (e.g., benzophenone (B1666685) imine followed by hydrolysis), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, reflux | Methyl 2-amino-5-chloro-3-fluoroisonicotinate |

| 3 | Cyclization | Formamide, 180-200 °C | 6-Chloro-8-fluoro-3,4-dihydropyrido[2,3-d]pyrimidin-4-one |

This table outlines a proposed synthetic route. The specific reagents and conditions would require experimental optimization.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Chloro 3 Fluoroisonicotinic Acid

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2-bromo-5-chloro-3-fluoroisonicotinic acid are fundamentally dictated by the interplay of the pyridine (B92270) ring's aromaticity and the strong electronegativity of the halogen substituents (Br, Cl, F) and the carboxylic acid group.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its most stable conformation.

Table 1: Predicted Molecular Properties from Analogous DFT Studies

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Planar | DFT studies on pyridine dicarboxylic acids electrochemsci.org |

| Dipole Moment | High | Influence of multiple electronegative halogen atoms |

| Electron Density | Concentrated around N, O, and halogen atoms | General principles of electronegativity |

| Bond Angles (in ring) | Close to 120° with some distortion | DFT calculations on substituted pyridines |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the presence of electron-withdrawing halogens and the carboxylic acid group would be expected to lower the energy of both the HOMO and LUMO. The LUMO, in particular, would be significantly stabilized, making the molecule a good electron acceptor (electrophile). The HOMO-LUMO gap for similar pyridine dicarboxylic acids has been calculated, and it is expected that 2,3-pyridinedicarboxylic acid, with a smaller energy gap, would have the highest reactivity among the analogues studied. electrochemsci.org The distribution of these orbitals would likely be across the pyridine ring, with significant contributions from the halogen atoms.

Table 2: Predicted FMO Properties based on Analogous Compounds

| Orbital | Predicted Energy Level | Predicted Location | Implication for Reactivity |

|---|---|---|---|

| HOMO | Lowered due to electron-withdrawing groups | Delocalized over the pyridine ring | Reduced nucleophilicity |

| LUMO | Significantly lowered | Delocalized over the pyridine ring, with contributions from C-X bonds | Enhanced electrophilicity |

| HOMO-LUMO Gap | Relatively small | N/A | High chemical reactivity |

Reaction Mechanism Elucidation through Computational Methods

Computational methods can provide deep insights into the mechanisms of chemical reactions, including the identification of transition states and the influence of the reaction environment.

Transition State Calculations for Key Synthetic Steps

The synthesis of this compound likely involves the carboxylation of its precursor, 2-bromo-5-chloro-3-fluoropyridine (B79493). Computational studies on similar reactions, such as the electrochemical carboxylation of pyridines, can help elucidate the mechanism. Such studies would involve calculating the energies of intermediates and transition states along the reaction pathway. The calculations would likely show that the reaction proceeds through a radical anion intermediate, and the regioselectivity of the carboxylation is determined by the stability of this intermediate.

Solvent Effects and Catalytic Influence on Reaction Energetics

The choice of solvent can have a significant impact on reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction energetics. For the synthesis of this compound, a polar aprotic solvent would likely be favored to stabilize charged intermediates and transition states.

Catalysts are often used to lower the activation energy of a reaction. Computational studies can model the interaction of the reactants with a catalyst, providing a detailed picture of how the catalyst facilitates the reaction. For instance, in a palladium-catalyzed cross-coupling reaction involving this molecule, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. For derivatives of isonicotinic acid, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their antimicrobial and antimycobacterial activities. colab.ws

These studies typically use a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical model that correlates these descriptors with the observed activity. For this compound, the key structural features influencing its activity would be the specific arrangement and nature of the halogen substituents and the presence of the carboxylic acid group.

The halogens (Br, Cl, F) contribute to the molecule's lipophilicity and its ability to form halogen bonds, which can be important for binding to biological targets. The carboxylic acid group is a key hydrogen bonding donor and acceptor. QSAR studies on similar halogenated pyrimidines have shown that descriptors related to the molecular shape, size, and electronic properties are often correlated with biological activity. nih.govmdpi.com For instance, the introduction of different halogens can significantly alter the electronic properties and chemical reactivity of the molecule, which in turn can affect its biological activity.

Table 3: Key Structural Features and Their Potential Impact on Activity

| Structural Feature | Potential Contribution to Activity | Basis from Analogous SAR/QSAR Studies |

|---|---|---|

| 2-Bromo group | Lipophilicity, potential for halogen bonding | QSAR studies on halogenated pyrimidines nih.gov |

| 5-Chloro group | Lipophilicity, electronic effects | QSAR studies on halogenated pyrimidines nih.gov |

| 3-Fluoro group | Modulation of pKa, metabolic stability | General principles of medicinal chemistry |

| 4-Carboxylic acid group | Hydrogen bonding, charge interactions | SAR of isonicotinic acid derivatives colab.ws |

| Pyridine Ring | Core scaffold, aromatic interactions | SAR of isonicotinic acid derivatives colab.ws |

Due to a lack of publicly available research, a detailed computational chemistry and theoretical study focusing solely on this compound cannot be provided at this time. Extensive searches for specific Quantitative Structure-Activity Relationships (QSAR) modeling, as well as predictive drug-likeness and lead-likeness assessments, including PAINS and Brenk alerts for this particular compound, did not yield any specific research findings.

Scientific literature on closely related isonicotinic acid derivatives exists, but a focused analysis of this compound is not presently available in the public domain. The generation of a thorough and scientifically accurate article as per the user's request is therefore not possible without fabricating data, which would violate the principles of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are required to build the body of knowledge necessary to address the specific computational and theoretical aspects of this compound.

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block in Complex Molecule Synthesis

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups on the pyridine (B92270) ring, along with a carboxylic acid moiety, provides multiple reactive sites for a variety of chemical transformations. This strategic placement of functional groups allows for regioselective modifications, making it a valuable precursor in several areas of chemical research and development.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The strategic arrangement of the bromo, chloro, and fluoro groups on the isonicotinic acid scaffold allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents at specific positions on the pyridine ring, a common strategy in the synthesis of complex pharmaceutical intermediates. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and ketones, further expanding its synthetic utility.

Table 1: Potential Pharmaceutical Applications of Halogenated Nicotinic Acid Scaffolds

| Therapeutic Area | Potential Role of Halogenated Nicotinic Acid Derivatives |

| Oncology | As fragments in the synthesis of kinase inhibitors. |

| Infectious Diseases | In the development of novel antibacterial and antiviral agents. |

| Neurological Disorders | As core structures for central nervous system-acting drugs. |

| Inflammatory Diseases | As precursors for anti-inflammatory compounds. guidechem.com |

Synthesis of Agrochemicals and Crop Protection Agents

The pyridine ring is a common feature in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The introduction of halogen atoms into the pyridine scaffold is a well-established strategy for enhancing the efficacy and modifying the spectrum of activity of these crop protection agents. Although specific agrochemicals derived directly from this compound are not explicitly detailed in available literature, the structural features of this compound are highly relevant to the design of new active ingredients.

The presence and positioning of the halogen atoms can influence the molecule's interaction with its biological target in pests and weeds, as well as its environmental persistence and degradation profile. The synthetic versatility of this compound allows for the creation of libraries of derivatives that can be screened for potent and selective agrochemical activity.

Development of Specialized Reagents for Chemical Transformations

The unique electronic and steric properties of this compound make it a candidate for development into specialized reagents for organic synthesis. The electron-deficient nature of the pyridine ring, further enhanced by the presence of three halogen substituents, can be exploited in various chemical reactions.

For instance, derivatives of this acid could potentially be used as ligands in transition metal catalysis, where the electronic properties of the pyridine ring can tune the reactivity of the metal center. Furthermore, the bromo group can be utilized in halogen-exchange reactions or converted into an organometallic reagent, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Contribution to the Development of Functional Materials

The application of highly functionalized organic molecules in material science is a rapidly growing field. The rigid structure and specific electronic properties of this compound make it an interesting candidate for the development of novel functional materials.

Incorporation into Polymer Architectures for Specific Properties

While direct examples of polymers synthesized from this compound are not prevalent in the literature, the principles of polymer chemistry suggest its potential utility. Halogenated aromatic compounds are known to be incorporated into polymer backbones to impart specific properties such as thermal stability, flame retardancy, and modified electronic characteristics. researchgate.net

Table 2: Potential Properties of Polymers Incorporating this compound

| Property | Potential Contribution of the Monomer |

| Thermal Stability | High aromatic and halogen content. |

| Flame Retardancy | Presence of bromine and chlorine. |

| Chemical Resistance | Fluorine substitution. |

| Dielectric Properties | Polarity induced by halogen and nitrogen atoms. |

Applications in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures.

The presence of bromine, chlorine, and fluorine atoms, along with the nitrogen atom and the carboxylic acid group in this compound, provides multiple sites for hydrogen and halogen bonding. These directional interactions can guide the self-assembly of the molecules into predictable and ordered one-, two-, or three-dimensional structures in the solid state. The resulting supramolecular assemblies could have potential applications in areas such as gas storage, separation, and catalysis. Research on the crystal structure of related halogenated nicotinic acid derivatives has demonstrated the formation of infinite chains and other complex networks through such non-covalent interactions. researchgate.net

Analytical Methodologies for Characterization and Purity Assessment

Crystallographic Analysis

Crystallographic analysis is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise solid-state structure of a crystalline compound. This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of 2-Bromo-5-chloro-3-fluoroisonicotinic acid.

If a suitable single crystal of the compound were to be grown, SC-XRD analysis would yield detailed crystallographic data. This data typically includes:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.

While specific experimental crystallographic data for this compound is not publicly available, the analysis of a related compound, 5-bromo-2-fluoronicotinic acid monohydrate, has been reported, showcasing the utility of this technique in determining the structural details of similar pyridine (B92270) derivatives.

Other Analytical Methods

Beyond crystallographic analysis, a suite of other analytical techniques is essential for confirming the identity, purity, and stability of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the molecule, which can be compared against the theoretical values calculated from its molecular formula, C₆H₂BrClFNO₂. The theoretical elemental composition is a critical parameter for verifying the empirical formula of a newly synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 28.32 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 0.79 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.40 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.93 |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.47 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.51 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.58 |

| Total | 254.44 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of a compound.

A typical TGA experiment for this compound would involve heating a small sample of the material on a precision balance inside a furnace with a controlled temperature program. The resulting TGA curve would plot the percentage of weight loss against temperature. This curve can reveal:

Decomposition Temperature: The temperature at which the compound begins to degrade.

Thermal Stability Range: The temperature range over which the compound is stable and does not lose mass.

Presence of Volatiles: Any initial weight loss at lower temperatures could indicate the presence of residual solvents or water.

Decomposition Pattern: The shape of the curve can provide insights into the mechanism of decomposition.

While specific TGA data for this compound is not available in the reviewed literature, this technique remains an indispensable tool for assessing its suitability for various applications where thermal stability is a critical factor.

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Principles

The development of environmentally friendly and efficient synthetic routes for complex molecules like 2-Bromo-5-chloro-3-fluoroisonicotinic acid is a key area of contemporary chemical research.

Development of Environmentally Benign Synthetic Routes

Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives. This includes the exploration of biocatalytic methods, where enzymes or whole-cell systems are used to perform specific chemical transformations with high selectivity under mild conditions. Another promising avenue is the application of flow chemistry, which can offer improved safety, efficiency, and scalability for the synthesis of polyfunctionalized pyridines. These continuous-flow processes can minimize waste and energy consumption compared to batch synthesis.

Catalyst Development for Enhanced Efficiency and Selectivity

The regioselective introduction of three different halogen atoms onto the pyridine (B92270) ring presents a significant synthetic challenge. Future catalyst development will be crucial for improving the efficiency and selectivity of the synthesis of this compound. This could involve the design of novel transition-metal catalysts, such as those based on palladium or copper, for specific C-H functionalization or cross-coupling reactions. The development of organocatalysts could also provide a metal-free and more environmentally friendly alternative for key synthetic steps.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic properties conferred by the bromo, chloro, and fluoro substituents, in addition to the carboxylic acid group, make this compound a versatile scaffold for further chemical modifications. Future research is expected to explore its reactivity in a variety of transformation pathways. The bromine and chlorine atoms can serve as handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to build molecular complexity. The fluorine atom can influence the compound's acidity, lipophilicity, and metabolic stability, making it an interesting subject for studies on its effect on reaction outcomes.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The this compound core structure is an ideal starting point for the generation of large chemical libraries for drug discovery. High-throughput screening (HTS) techniques can be employed to rapidly assess the biological activity of a multitude of derivatives against various therapeutic targets. By systematically modifying the substituents through combinatorial chemistry, researchers can efficiently explore the structure-activity relationships (SAR) and identify lead compounds with desired biological profiles. For instance, the carboxylic acid moiety can be readily converted into a diverse array of amides, esters, and other functional groups.

Advanced Applications in Interdisciplinary Fields

The unique physicochemical properties of this compound and its derivatives open up possibilities for their application in various interdisciplinary fields.

Integration with Biological Systems for Targeted Applications

The isonicotinic acid scaffold is a known pharmacophore present in several approved drugs. Derivatives of this compound could be designed as probes to study biological processes or as components of more complex targeted therapeutic agents. For example, the compound could be conjugated to biomolecules such as peptides, antibodies, or nanoparticles to create targeted drug delivery systems. The halogen atoms could also serve as sites for radiolabeling for use in medical imaging applications.

Novel Material Design Based on Pyridine Carboxylic Acid Scaffolds

The inherent structural and electronic properties of the pyridine carboxylic acid scaffold, particularly when enhanced with multiple halogen substituents as seen in this compound, present intriguing possibilities for the design of novel materials with tailored functionalities. The strategic placement of bromo, chloro, and fluoro groups on the pyridine ring, combined with the coordinating ability of the carboxylic acid and the nitrogen atom, offers a versatile platform for constructing advanced materials such as metal-organic frameworks (MOFs), coordination polymers, and functional organic polymers.

The presence of multiple halogen atoms can be leveraged to direct the self-assembly of molecular structures through halogen bonding, a non-covalent interaction that is gaining increasing recognition in crystal engineering and materials science. nih.gov These interactions, in conjunction with traditional hydrogen bonding from the carboxylic acid group, can guide the formation of predictable and robust supramolecular architectures. The varying electronegativity and size of bromine, chlorine, and fluorine can be used to fine-tune the strength and directionality of these interactions, allowing for precise control over the resulting material's structure and, consequently, its properties.

Research into pyridine dicarboxylic acids has demonstrated their utility in creating coordination polymers with interesting magnetic and photoluminescent properties. These materials are constructed by coordinating metal ions with the nitrogen and oxygen atoms of the pyridine carboxylic acid ligands. The specific arrangement of the ligands around the metal center dictates the dimensionality and topology of the resulting framework, which in turn influences its physical properties. While much of the existing research focuses on simpler pyridine dicarboxylic acids, the principles can be extended to more complex and functionalized ligands like this compound. The introduction of halogens could modulate the electronic properties of the resulting frameworks, potentially leading to materials with enhanced catalytic activity, selective gas sorption, or unique luminescent characteristics.

Furthermore, pyridine carboxylic acid derivatives are being explored as building blocks for novel polymers. Polyesters derived from pyridine dicarboxylic acids are being investigated as potential bio-based and sustainable alternatives to traditional plastics. The inclusion of a halogenated scaffold like this compound could impart properties such as flame retardancy and increased thermal stability to these polymers.

The field of novel material design based on highly substituted pyridine carboxylic acid scaffolds is still in its nascent stages. However, the foundational research on simpler pyridine carboxylic acids in MOFs, coordination polymers, and other materials provides a strong basis for future exploration. The unique combination of coordinating groups and multiple halogen atoms in this compound makes it a compelling candidate for the development of next-generation materials with precisely engineered properties. Further research in this area is expected to unlock new applications in areas ranging from electronics and photonics to catalysis and separation technologies.

常见问题

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying 2-bromo-5-chloro-3-fluoroisonicotinic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- H NMR: Expect deshielded aromatic protons due to electron-withdrawing substituents (Br, Cl, F). Integration ratios should confirm the substitution pattern (e.g., one proton in the isonicotinic acid ring).

- C NMR: Carboxylic acid carbon (~170 ppm), with distinct shifts for carbons adjacent to Br (~100-110 ppm), Cl (~125-135 ppm), and F (~150-160 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 273.35 (CHBrClFNO) with fragmentation patterns reflecting cleavage at the carboxylic acid group and halogen loss .

- Infrared (IR) : Strong absorption at ~1700 cm (C=O stretch), ~2500-3300 cm (O-H stretch for carboxylic acid), and halogen-related vibrations (C-Br ~550 cm, C-Cl ~700 cm) .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer :

- Halogenation of Isoionicotinic Acid Derivatives :

- Start with 5-chloro-3-fluoroisonicotinic acid. Bromination at the 2-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under anhydrous conditions .

- Alternative: Suzuki-Miyaura coupling of boronic acids with halogenated precursors, though steric hindrance from multiple substituents may require optimized catalysts (e.g., Pd(PPh)) .

- Purification : Use recrystallization in ethanol/water mixtures, followed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm purity >95% .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the substitution pattern of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation in DMSO/water (1:4). Use SHELXL for refinement, focusing on anisotropic displacement parameters for Br, Cl, and F atoms to confirm positions .

- Address disorder in the carboxylic acid group by constraining O-H bond lengths and refining thermal parameters iteratively.

- Data Contradictions : If bond lengths deviate from expected values (e.g., C-Br ~1.9 Å, C-Cl ~1.7 Å), consider twinning or solvent effects. Use PLATON to check for missed symmetry .

Q. How do electronic effects of substituents influence regioselective functionalization of this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) :

- Br and Cl are deactivating but meta-directing, while F is weakly deactivating and ortho/para-directing. Reactivity at the 4-position (relative to COOH) is favored in nitration or sulfonation .

- Experimental Design : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites. Validate with directed lithiation (LDA, -78°C) followed by quenching with electrophiles .

Q. How to optimize cross-coupling reactions using this compound as a building block?

- Methodological Answer :

- Suzuki-Miyaura Coupling :

- Convert the carboxylic acid to a methyl ester (MeOH/HSO) to avoid catalyst poisoning. React with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(OAc)/SPhos in THF/HO (3:1) at 80°C .

- Challenges : Steric hindrance from multiple halogens may reduce yields. Mitigate by using microwave-assisted synthesis (150°C, 20 min) to enhance reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。